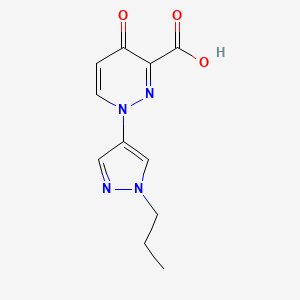
4-Oxo-1-(1-propylpyrazol-4-yl)pyridazine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-1-(1-propylpyrazol-4-yl)pyridazine-3-carboxylic acid is a heterocyclic compound that contains both pyrazole and pyridazine rings. These types of compounds are known for their diverse pharmacological activities and are often used as scaffolds in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1-(1-propylpyrazol-4-yl)pyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with 1,4-dicarbonyl compounds under controlled conditions . The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxo-1-(1-propylpyrazol-4-yl)pyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
4-Oxo-1-(1-propylpyrazol-4-yl)pyridazine-3-carboxylic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Oxo-1-(1-propylpyrazol-4-yl)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-based drugs share similar structural features and pharmacological activities.
Pyrazole Derivatives: Compounds containing the pyrazole ring, such as certain anti-inflammatory drugs, also exhibit similar properties.
Uniqueness
4-Oxo-1-(1-propylpyrazol-4-yl)pyridazine-3-carboxylic acid is unique due to its combination of the pyrazole and pyridazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry and other fields .
Propriétés
Formule moléculaire |
C11H12N4O3 |
|---|---|
Poids moléculaire |
248.24 g/mol |
Nom IUPAC |
4-oxo-1-(1-propylpyrazol-4-yl)pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C11H12N4O3/c1-2-4-14-7-8(6-12-14)15-5-3-9(16)10(13-15)11(17)18/h3,5-7H,2,4H2,1H3,(H,17,18) |
Clé InChI |
DCIXSCSIFLGQOT-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=C(C=N1)N2C=CC(=O)C(=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


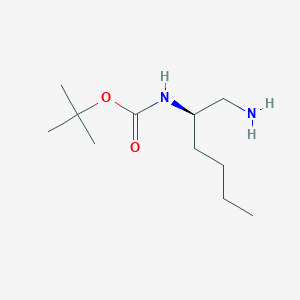
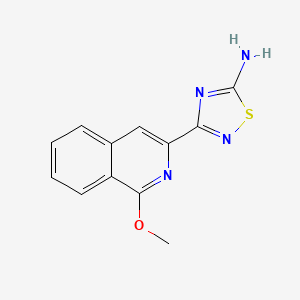
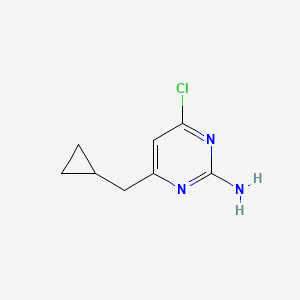
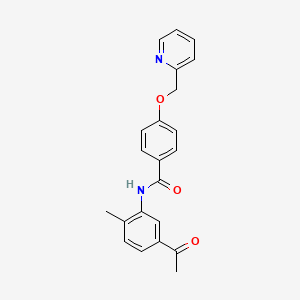

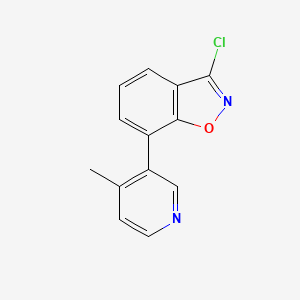
![[(5-Chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] thiophene-2-carboxylate](/img/structure/B13884823.png)
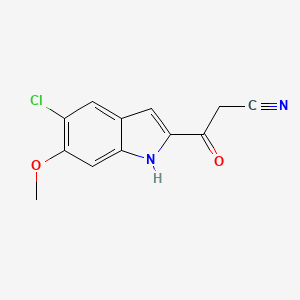
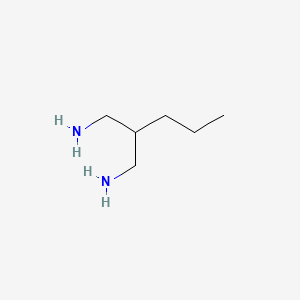
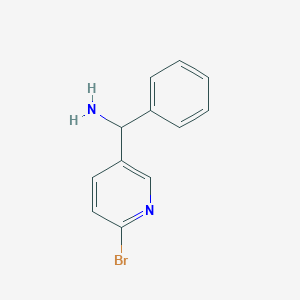
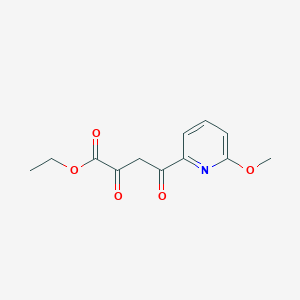

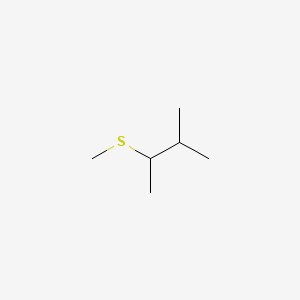
![4-chloro-2-cyclopropyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13884885.png)
